molecular formula C12H9BrN2O B2901362 (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol CAS No. 17543-99-6

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol

Cat. No. B2901362
CAS RN: 17543-99-6
M. Wt: 277.121
InChI Key: RXKWERDYZGNGDB-OVCLIPMQSA-N
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Description

“(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol” is a compound that contains a phenol group, a pyridine group, and a bromine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the phenol and pyridine groups could result in interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the phenol group could result in the compound being somewhat acidic, while the pyridine group could contribute to basicity .

Scientific Research Applications

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol has been studied for its potential applications in various fields such as catalysis, fluorescence sensing, and medicinal chemistry. In catalysis, this compound has been used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions. In fluorescence sensing, this compound has been used as a probe for the detection of metal ions in aqueous solutions. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol in lab experiments is its ease of synthesis and purification. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the coordination of this compound with metal ions can be affected by various factors such as pH and temperature, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for the study of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol. One direction is the development of new metal complexes that exhibit enhanced catalytic activity or fluorescence sensing properties. Another direction is the study of this compound and its metal complexes in vivo to determine their potential as therapeutic agents. In addition, the study of the mechanism of action of this compound and its metal complexes can provide insights into their biological activity and potential applications.

Synthesis Methods

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol can be synthesized through a simple condensation reaction between 2-pyridinecarboxaldehyde and 5-bromosalicylaldehyde in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Safety and Hazards

As with any chemical compound, handling “(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

properties

IUPAC Name

4-bromo-2-[(E)-pyridin-2-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-8,16H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKWERDYZGNGDB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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